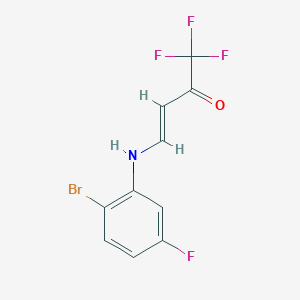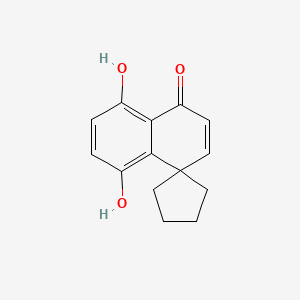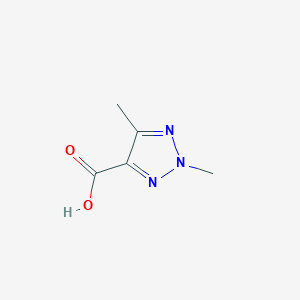![molecular formula C10H17NO5 B13909813 2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-azabicyclo[221]heptan-7-yl)ethanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the use of cyclohex-3-enecarboxylic acid as a starting material, followed by a series of reactions including the Curtius reaction and stereoselective bromination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted bicyclic structures.
科学研究应用
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows the compound to act as a ligand for certain receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
7-azabicyclo[2.2.1]heptane: A structurally similar compound that also features a bicyclic ring with a nitrogen atom.
Epibatidine: A natural alkaloid with a similar bicyclic structure, known for its potent activity as a nicotinic acetylcholine receptor agonist.
Uniqueness
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c10-6-5-9-7-1-2-8(9)4-3-7;3-1(4)2(5)6/h7-8,10H,1-6H2;(H,3,4)(H,5,6) |
InChI 键 |
BHOSZIOZYSLIDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1N2CCO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
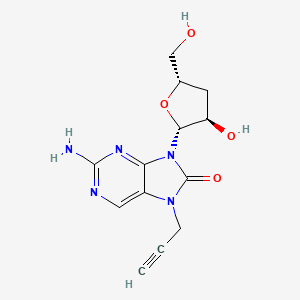
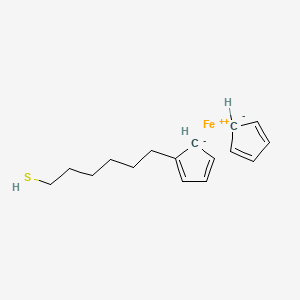
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
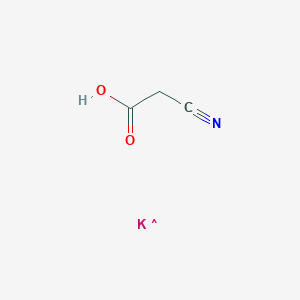
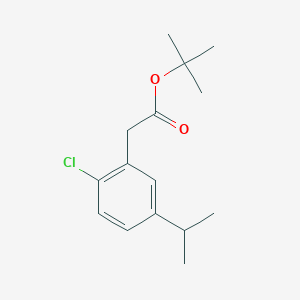
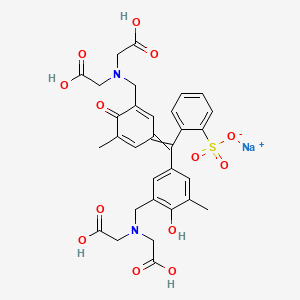
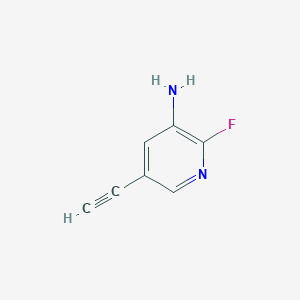
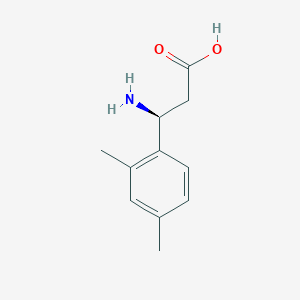
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)

